

# effect of particle size on the efficiency of metaborate fusion

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## Compound of Interest

Compound Name: Metaborate

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## Technical Support Center: Metaborate Fusion

This guide provides troubleshooting advice and answers to frequently asked questions regarding the effect of sample particle size on the efficiency of lithium **metaborate** fusion for sample preparation prior to X-ray Fluorescence (XRF) or Inductively Coupled Plasma (ICP) analysis.

## Frequently Asked Questions (FAQs)

Q1: What is the primary role of particle size in the **metaborate** fusion process?

A: Particle size is a critical factor influencing the kinetics of dissolution. A smaller particle size increases the surface area of the sample that is exposed to the molten lithium **metaborate** flux. This larger surface area facilitates a faster and more complete dissolution of the sample, which is essential for creating a homogeneous mixture for analysis. The primary goal of fusion is to eliminate both particle size and mineralogical effects from the original sample.<sup>[1][2][3]</sup>

Q2: My fused bead has undissolved particles, or my ICP solution is cloudy. Could the sample's particle size be the cause?

A: Yes, this is a classic symptom of an incomplete fusion reaction. If sample particles are too large, they may not dissolve completely within the set time and temperature of the fusion program.<sup>[4]</sup> For XRF, this results in a heterogeneous glass bead, and for ICP, it leads to an



incomplete digestion. Grinding the sample to a consistently fine powder is a crucial preliminary step to prevent this issue.[5]

Q3: What is the recommended particle size for samples undergoing **metaborate** fusion?

A: As a general guideline, samples should be pulverized to a fine powder of less than 100-106 micrometers (µm).[6][7] This is roughly equivalent to passing through a 140-mesh sieve. Achieving this level of fineness is particularly important for refractory or hard-to-digest materials to ensure complete dissolution.[1][3]

Q4: How does improper particle size affect the accuracy of my final XRF or ICP analysis?

A: Incomplete fusion resulting from large particle size is a significant source of analytical error. It leads to poor accuracy and precision because the prepared sample is not homogeneous.[1] For XRF analysis, an inhomogeneous bead will yield elemental intensity readings that are not representative of the bulk sample.[2] For ICP analysis, undissolved particles mean that a portion of the analytes never reaches the plasma, leading to erroneously low concentration readings.[8]

Q5: I am still experiencing fusion issues even after grinding my sample. What else could be wrong?

A: While particle size is a primary factor, other parameters can also lead to incomplete fusion. Consider the following:

- **Flux Composition:** The ratio of lithium **metaborate** (a basic flux) to lithium tetraborate (an acidic flux) should be optimized for your specific sample matrix.[3]
- **Fusion Temperature and Time:** The temperature must be high enough to melt the flux and dissolve the sample, but not so high as to cause volatilization of analytes. The duration must be sufficient for the dissolution to complete.[6]
- **Agitation:** Proper mixing during the fusion cycle is essential to ensure the entire sample comes into contact with the flux.[1]
- **Sample-to-Flux Ratio:** An incorrect ratio can lead to saturation of the flux before the entire sample has dissolved.



## Troubleshooting Guide: Particle Size vs. Fusion Efficiency

Use the following table to diagnose issues related to particle size. The goal is to produce a perfectly clear, homogeneous glass bead for XRF or a completely dissolved solution for ICP.

Particle Size (Approx.)	Recommended Grinding	Expected Fusion Outcome	Impact on Analytical Quality
> 250 $\mu\text{m}$ (Coarse Powder)	Insufficient	Incomplete fusion is highly likely. The resulting bead may be opaque, crystalline, or contain visible, undissolved sample particles.	Results will be highly inaccurate and not repeatable. This particle size is unsuitable for quantitative analysis.
150 - 250 $\mu\text{m}$ (Fine Powder)	Sub-optimal	Risk of incomplete fusion, especially with refractory materials or short fusion times. The bead may appear cloudy or have microscopic crystalline structures.	Poor accuracy and low precision. Results may show significant scatter between replicates.
< 100 $\mu\text{m}$ (Very Fine Powder)	Optimal	Complete dissolution. The resulting bead should be a clear, homogeneous, amorphous glass disk.	High accuracy and precision. Eliminates particle size effects, leading to reliable and repeatable results. <sup>[1]</sup>

## Experimental Protocol: Optimizing Particle Size for Your Sample

This protocol provides a methodology to determine the effect of particle size on fusion efficiency for a specific material.



1. Objective: To systematically evaluate the impact of different sample particle size fractions on the completeness of **metaborate** fusion and the subsequent analytical accuracy.

2. Materials & Equipment:

- Representative bulk sample
- Jaw crusher and/or pulverizing mill (e.g., ring-and-puck mill)
- A set of analytical sieves (e.g., 250  $\mu\text{m}$ , 150  $\mu\text{m}$ , 100  $\mu\text{m}$  mesh)
- Analytical balance (precision to 0.1 mg)
- Lithium **metaborate**/tetraborate flux mixture appropriate for the sample type
- Non-wetting agent (e.g., Lithium Bromide, LiBr)
- 95% Platinum / 5% Gold crucibles and molds
- Automated fusion instrument or high-temperature furnace
- XRF spectrometer or ICP-OES/MS instrument

3. Procedure:

- Sample Preparation:
  - If necessary, use a jaw crusher to reduce the size of large sample pieces.
  - Pulverize a representative portion of the sample using a mill. To test different efficiencies, vary the grinding time (e.g., 30 seconds, 1 minute, 2 minutes).
- Sieving and Fractionation:
  - Stack the sieves in order of decreasing mesh size (e.g., 250  $\mu\text{m}$  on top, then 150  $\mu\text{m}$ , then 100  $\mu\text{m}$ , with a pan at the bottom).
  - Place the pulverized sample onto the top sieve and agitate using a mechanical shaker or by hand until no more material passes through.

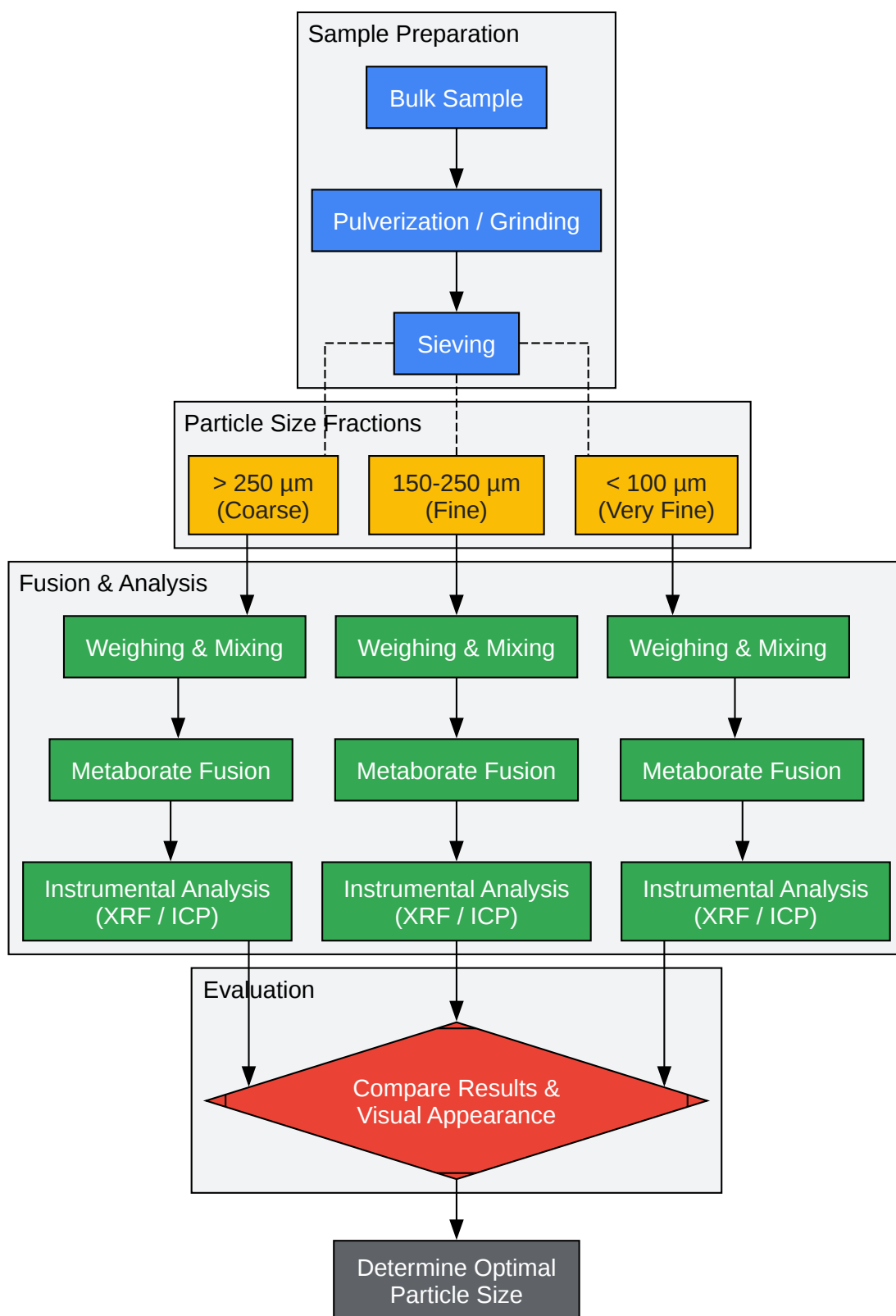


- Collect and label the different particle size fractions from each sieve and the bottom pan.
- Fusion (repeat for each size fraction):
  - Accurately weigh the sample (e.g., 0.5 g) and the appropriate amount of flux (e.g., 5.0 g) into a Pt-Au crucible.[\[6\]](#)
  - Add a small, consistent amount of non-wetting agent.
  - Mix the contents thoroughly.
  - Place the crucible in the fusion instrument.
  - Execute a standard fusion program (e.g., 1050°C for 10 minutes with agitation).[\[3\]](#)
  - Pour the molten mixture into a mold (for XRF) or a beaker of dilute acid (for ICP).
- Evaluation and Analysis:
  - Visual Inspection: Examine the cooled glass bead. It should be completely transparent, non-crystalline, and free of cracks or undissolved particles. For ICP, the acid solution should be clear with no visible residue.
  - Instrumental Analysis: Analyze each prepared sample using XRF or ICP. Measure the concentrations of key analytes.
  - Data Comparison: Compare the analytical results for the different particle size fractions. The optimal particle size is the coarsest fraction that still yields accurate, precise, and repeatable results consistent with those from the finest fractions.

## Visual Workflow for Particle Size Optimization

The following diagram illustrates the experimental workflow for determining the optimal particle size for your sample preparation protocol.





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Caption: Workflow for optimizing sample particle size for **metaborate** fusion.



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